FGFR1 inhibitor 7
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Overview
Description
Fibroblast growth factor receptor 1 inhibitor 7 is a compound that targets the fibroblast growth factor receptor 1, a member of the receptor tyrosine kinase family. This receptor plays a crucial role in cell proliferation, differentiation, migration, and survival. Dysregulation of fibroblast growth factor receptor 1 signaling is implicated in various cancers, making fibroblast growth factor receptor 1 inhibitor 7 a promising therapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fibroblast growth factor receptor 1 inhibitor 7 involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Generally, the synthesis involves:
- Formation of core structures through cyclization or condensation reactions.
- Functionalization of the core structure with specific substituents.
- Final coupling reactions to introduce the active pharmacophore .
Industrial Production Methods
Industrial production of fibroblast growth factor receptor 1 inhibitor 7 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
- Use of automated reactors for precise control of reaction parameters.
- Implementation of purification techniques such as crystallization or chromatography.
- Quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Fibroblast growth factor receptor 1 inhibitor 7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .
Scientific Research Applications
Fibroblast growth factor receptor 1 inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study receptor-ligand interactions and signaling pathways.
Biology: Investigates the role of fibroblast growth factor receptor 1 in cell biology and disease mechanisms.
Medicine: Explores therapeutic potential in treating cancers with dysregulated fibroblast growth factor receptor 1 signaling.
Mechanism of Action
Fibroblast growth factor receptor 1 inhibitor 7 exerts its effects by binding to the fibroblast growth factor receptor 1, inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the activation of pathways involved in cell proliferation, differentiation, and survival. Key molecular targets and pathways include the mitogen-activated protein kinase and phosphoinositide 3-kinase-AKT signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Futibatinib: An irreversible inhibitor of fibroblast growth factor receptor 1-4 with potent antitumor activity.
Rogaratinib: A potent inhibitor of fibroblast growth factor receptor 1-4, effective in various tumors.
Erdafitinib: A pan-fibroblast growth factor receptor inhibitor approved for treating urothelial carcinoma.
Uniqueness
Fibroblast growth factor receptor 1 inhibitor 7 is unique due to its high selectivity for fibroblast growth factor receptor 1, making it a valuable tool for studying specific receptor functions and therapeutic applications. Its distinct chemical structure and binding properties differentiate it from other inhibitors .
Properties
Molecular Formula |
C25H16ClNO4 |
---|---|
Molecular Weight |
429.8 g/mol |
IUPAC Name |
2-chloro-3-[3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]anilino]naphthalene-1,4-dione |
InChI |
InChI=1S/C25H16ClNO4/c26-22-23(25(31)20-7-2-1-6-19(20)24(22)30)27-17-5-3-4-16(14-17)21(29)13-10-15-8-11-18(28)12-9-15/h1-14,27-28H/b13-10+ |
InChI Key |
FYPVVCKYZMVQBR-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)/C=C/C4=CC=C(C=C4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)C=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.